5-(4-BOC-Aminophenyl)-2-formylphenol
Description
5-(4-BOC-Aminophenyl)-2-formylphenol is a specialized organic compound featuring two critical functional groups: a tert-butyloxycarbonyl (BOC)-protected amine on the para position of one phenyl ring and a formyl (-CHO) group on the ortho position of a second phenol ring. The BOC group serves as a protective moiety for the amine, enabling controlled reactivity during synthetic processes, while the formyl group offers a site for further derivatization, such as condensation reactions. This compound is particularly valuable in pharmaceutical and peptide synthesis, where selective protection and deprotection strategies are essential .
Properties
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-formylphenol typically involves the protection of the amine group with a BOC group, followed by the introduction of the formyl group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate to form the BOC-protected intermediate. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol is largely dependent on its functional groups:
Phenol Group: Can participate in hydrogen bonding and act as a nucleophile.
Formyl Group: Can undergo nucleophilic addition reactions.
BOC-Protected Amine: Provides steric protection and can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-(4-BOC-Aminophenyl)-2-formylphenol and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 5-(4-BOC-Aminophenyl)-2-formylphenol | Not Provided | Not Provided | Not Provided | BOC-amine, formyl, phenol | Reference compound for comparison |
| 5-(4-Formylphenyl)-2-formylphenol | 1261930-12-4 | C₁₄H₁₀O₃ | 226.23 | Two formyl groups, phenol | Lacks BOC protection; higher amine reactivity |
| 5-(2-Carboxythiophene-4-yl)-2-formylphenol | 1261907-31-6 | C₁₂H₈O₄S | 248.25 | Formyl, carboxylic acid, thiophene | Thiophene ring introduces sulfur; carboxylic acid enables salt formation |
| 4-(4-Ethylthiophenyl)-2-formylphenol | 1261890-33-8 | C₁₅H₁₄O₂S | 258.30 | Formyl, ethylthio (-S-C₂H₅) group | Ethylthio group is electron-donating; no BOC or amine |
Research Findings and Data
Stability and Handling
- The BOC group in 5-(4-BOC-Aminophenyl)-2-formylphenol enhances shelf stability compared to unprotected amines but requires anhydrous storage to prevent premature deprotection .
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